Piribedil is a non-ergoline dopamine agonist belonging to the pyrimidinylpiperazine chemical class. It acts primarily on Dopamine D2 and D3 receptors, with higher affinity for D3 receptors. [, , ] Piribedil is used in scientific research to investigate its potential in treating Parkinson's disease and other neurological disorders.
Piribedil acts as an agonist at dopamine D2 and D3 receptors. [, , ] By stimulating these receptors, it mimics the effects of dopamine in the brain. Piribedil exhibits a higher affinity for D3 receptors, potentially contributing to its therapeutic effects on Parkinsonian apathy and other non-motor symptoms. []
Piribedil's effects on cognition in Parkinson's disease are under investigation. Studies explore its potential impact on amyloid-β (Aβ) generation and γ-secretase activity, both implicated in Alzheimer's disease pathology and cognitive decline. [] Research suggests that Piribedil, via dopamine D2 receptor activation and β-arrestin 2 signaling, might influence Aβ production, highlighting potential areas for further investigation regarding its cognitive effects. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: